molecular formula C11H20O9 B032371 Methyl beta-xylobioside CAS No. 69973-32-6

Methyl beta-xylobioside

Cat. No. B032371
CAS RN: 69973-32-6
M. Wt: 296.27 g/mol
InChI Key: RBTWYUVVELVCEW-JWJFVCDFSA-N
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Description

Methyl beta-xylobioside is a chemical compound with the molecular formula C11H20O9 . It is a type of carbohydrate, specifically a disaccharide, which consists of two xylose residues linked by a beta-1,4-glycosidic bond . The molecular weight of Methyl beta-xylobioside is 296.27 g/mol .


Molecular Structure Analysis

The molecular structure of Methyl beta-xylobioside has been analyzed using nuclear magnetic resonance (NMR) spectroscopy . This technique allows for the determination of the three-dimensional structure and conformation of the molecule in solution. The NMR spectrum of Methyl beta-xylobioside was interpreted using calculated J13C-H coupling constants and nuclear Overhauser effects for protons across the anomeric linkage .


Physical And Chemical Properties Analysis

Methyl beta-xylobioside has several physical and chemical properties that have been computed . These include a molecular weight of 296.27 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 9, and a rotatable bond count of 3 .

Scientific Research Applications

  • It is used for the synthesis of 2- and 4-nitrophenyl beta-glycosides of beta-(1-->4)-D-xylopyranosides, which has implications in carbohydrate research (Takeo et al., 1995).

  • Researchers have employed it to study the noncovalent binding of thioxylo-oligosaccharide inhibitors to family 11 xylanases, contributing to our understanding of enzyme-substrate interactions (Jänis et al., 2005).

  • It is pivotal in studying differences in fragmentation behavior between alpha- and beta-linked derivatized xylobiosides, aiding in analytical chemistry (Kerk et al., 1994).

  • This compound is used to investigate the stereochemistry of hydrolysis of 1,4-xylopyranosidic linkage by endo1,4-xylanases of Trichoderma reesei, enhancing our understanding of enzymatic processes (Biely et al., 1994).

  • Methyl beta-xylobioside serves as a trapping agent for xylanase enzymes, facilitating the identification of active site nucleophiles in enzymes like Bacillus subtilis xylanase (Miao et al., 1994).

  • It is used as a substrate in beta-D-xylanase assays, releasing aglycones from MU beta-D-xylooligoside and its corresponding trioside, aiding in enzymology studies (Eneyskaya et al., 2005).

  • In cellular processes, such as proliferation, migration, and differentiation, methyl beta-xylobioside perturbs proteoglycan synthesis, providing insights into cellular biology (Potter-Perigo et al., 1992).

  • This compound is utilized in the synthesis of (1-->4)-beta-D-xylo-oligosaccharides from tetra- to deca-saccharides, contributing to the field of organic synthesis (Takeo et al., 1995).

  • Methyl beta-xylobioside increases the rate of xylobiose or methyl xyloside uptake in yeast Cryptococcus albidus, a part of the xylan-degrading enzyme system, thus playing a role in microbiology and enzymology studies (Kratky & Biely, 1980).

Safety And Hazards

The safety data sheet for Methyl beta-xylobioside suggests that it should be handled with care . In case of accidental ingestion or contact with skin or eyes, appropriate first aid measures should be taken, including rinsing with water and seeking medical attention . It is recommended to avoid dust formation, breathing mist, gas or vapours, and to use personal protective equipment .

Future Directions

The future directions for research on Methyl beta-xylobioside could involve further studies on its synthesis, structure, and potential applications. For instance, understanding its conformational flexibility could be useful for designing highly specific substrate analogues . Additionally, its potential therapeutic uses could be explored, given the increasing interest in carbohydrates in drug discovery .

properties

IUPAC Name

(2S,3R,4S,5R)-2-[(3R,4R,5R,6R)-4,5-dihydroxy-6-methoxyoxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O9/c1-17-10-9(16)7(14)5(3-19-10)20-11-8(15)6(13)4(12)2-18-11/h4-16H,2-3H2,1H3/t4-,5-,6+,7+,8-,9-,10-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTWYUVVELVCEW-JWJFVCDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)OC2C(C(C(CO2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H](CO1)O[C@H]2[C@@H]([C@H]([C@@H](CO2)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70990222
Record name Methyl 4-O-pentopyranosylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl beta-xylobioside

CAS RN

69973-32-6
Record name Methyl beta-xylobioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069973326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-O-pentopyranosylpentopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70990222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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